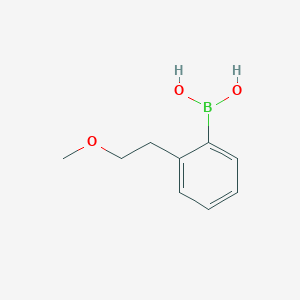

2-(2-Methoxyethyl)phenylboronic acid

Vue d'ensemble

Description

2-(2-Methoxyethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-(2-methoxyethyl) group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.

Mécanisme D'action

Target of Action

The primary target of 2-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Boronic acids like this compound are generally stable and easy to handle , suggesting they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may affect the compound’s action, efficacy, and stability in different environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions generally include a base (such as potassium carbonate), a solvent (such as toluene or ethanol), and a palladium catalyst (such as Pd(PPh3)4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Methoxyethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while substitution reactions can produce a wide range of aryl derivatives.

Applications De Recherche Scientifique

2-(2-Methoxyethyl)phenylboronic acid has numerous applications in scientific research:

Biology: The compound can be used to modify biomolecules, aiding in the development of new drugs and diagnostic tools.

Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and in targeted drug delivery systems.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 2-(2-Methoxyethoxy)phenylboronic acid

- 4-(2-Methoxyethyl)phenylboronic acid

Comparison: 2-(2-Methoxyethyl)phenylboronic acid is unique due to the presence of the 2-(2-methoxyethyl) group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it may exhibit different solubility and stability characteristics, making it more suitable for specific applications. The presence of the methoxyethyl group can also enhance its ability to form complexes with certain substrates, providing advantages in both chemical synthesis and biological applications .

Activité Biologique

2-(2-Methoxyethyl)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its boron atom, which can form reversible covalent bonds with diols, making it a valuable tool in various biological applications.

- IUPAC Name : this compound

- CAS Number : 1122568-03-9

- Molecular Formula : C10H13B O3

- Molecular Weight : 194.02 g/mol

The biological activity of this compound primarily stems from its ability to interact with biological molecules, particularly enzymes and receptors. The boronic acid group can form complexes with hydroxyl-containing biomolecules, influencing their activity and stability. This property is especially relevant in the context of enzyme inhibition, where phenylboronic acids have been shown to inhibit β-lactamases, enzymes that confer antibiotic resistance.

Antimicrobial Activity

Recent studies have demonstrated that phenylboronic acids can exhibit significant antimicrobial properties. For instance, derivatives of phenylboronic acids have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound could potentially serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of boronic acids has been explored extensively. Research indicates that phenylboronic acids can selectively inhibit cancer cell migration and viability. For example, studies have shown that lower concentrations of phenylboronic acids significantly reduce the migration of prostate and breast cancer cells without affecting non-tumorigenic cells.

- Case Study : A study comparing the effects of boric acid and phenylboronic acid on cancer cell lines revealed that phenylboronic acid inhibited migration at concentrations as low as 1 µM, demonstrating its potential as a selective anti-cancer agent .

Inhibition of β-Lactamases

Phenylboronic acids, including this compound, have been identified as effective inhibitors of class A β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae. The compound was shown to restore the efficacy of meropenem against strains overexpressing these enzymes .

Synergistic Effects with Antibiotics

In vitro studies have indicated that when combined with β-lactam antibiotics, phenylboronic acids can enhance the effectiveness of these drugs against resistant bacterial strains. The fractional inhibitory concentration index (FICI) values obtained from these studies suggest strong synergistic effects, making this compound a promising candidate for combination therapies .

Propriétés

IUPAC Name |

[2-(2-methoxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEYMAAFQHBRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.